D-Mannitol 1-phosphate

Description

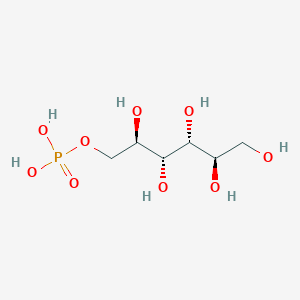

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3-11H,1-2H2,(H2,12,13,14)/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACTWZZMVMUKNG-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(COP(=O)(O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mannitol 1-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001530 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15806-48-1 | |

| Record name | D-Mannitol 1-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15806-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mannitol-1-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015806481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mannitol 1-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001530 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis of D Mannitol 1 Phosphate

D-Mannitol 1-phosphate is a phosphorylated sugar alcohol that serves as a direct precursor in the biosynthesis of D-mannitol. Its formation is a key regulatory step in the mannitol (B672) metabolic pathway, which is crucial for various physiological functions in fungi, bacteria, and higher plants. The synthesis of this compound is primarily achieved through two distinct enzymatic routes.

Canonical Enzymatic Pathways of this compound Formation

The formation of this compound is predominantly carried out through well-defined enzymatic reactions. These pathways involve the reduction of a hexose (B10828440) phosphate (B84403), with the specific substrate and required coenzyme varying between different groups of organisms.

A primary and widespread pathway for this compound synthesis involves the direct reduction of D-Fructose 6-phosphate. researchgate.net This reaction is a critical juncture in carbon metabolism, linking glycolysis to the synthesis of sugar alcohols.

The enzyme responsible for this conversion is Mannitol-1-phosphate 5-dehydrogenase (M1PDH), systematically named D-mannitol-1-phosphate:NAD+ 5-oxidoreductase (EC 1.1.1.17). enzyme-database.org This enzyme catalyzes the reversible reaction between D-fructose 6-phosphate and this compound. wikipedia.orgmybiosource.com It is a member of the oxidoreductase family and plays a central role in the fructose (B13574) and mannose metabolic pathways in a variety of organisms, including bacteria and fungi. wikipedia.orgbiocyc.orgebi.ac.uk

The reduction of D-Fructose 6-phosphate to this compound by M1PDH is a stereospecific reaction that is dependent on the coenzyme Nicotinamide Adenine Dinucleotide (NADH). wikipedia.orgontosight.ai The enzyme facilitates the transfer of a hydride ion from NADH to the C2 keto group of D-fructose 6-phosphate, resulting in the formation of this compound and NAD+. enzyme-database.orgontosight.ai

This NADH-dependent pathway is fundamental in microorganisms. In the human pathogenic fungus Aspergillus fumigatus, the M1PDH (AfM1PDH) primarily functions as a D-fructose-6-phosphate reductase to produce mannitol, which helps the fungus resist host defense mechanisms. nih.gov Kinetic studies of AfM1PDH have shown that the binding of substrates occurs in a specific order, where NADH must bind to the enzyme before D-fructose 6-phosphate can bind. nih.gov The enzyme in A. fumigatus exhibits a strong preference for NADH over NADPH. uniprot.org Similarly, the MtlD enzyme in Escherichia coli is a well-characterized NADH-dependent mannitol-1-phosphate 5-dehydrogenase. enzyme-database.orguniprot.org

| Organism | Enzyme | Key Findings | Reference |

|---|---|---|---|

| Aspergillus fumigatus | AfM1PDH | Primarily functions as a D-fructose-6-phosphate reductase. Shows a strong preference for NADH over NADPH. D-fructose 6-phosphate binds only after NADH has bound to the enzyme. | nih.govuniprot.org |

| Escherichia coli | MtlD | Catalyzes the NADH-dependent reduction of D-fructose 6-phosphate as a key step in mannitol metabolism. | enzyme-database.orgbiocyc.orguniprot.org |

| Alternaria alternata | M1PDH | Confirmed as an essential enzyme in mannitol metabolism through gene disruption studies. | nih.gov |

While the enzyme class of oxidoreductases to which M1PDH (EC 1.1.1.17) belongs can act with either NAD⁺ or NADP⁺ as the acceptor, the characterized M1PDH enzymes predominantly utilize NAD⁺/NADH for the interconversion of this compound and D-fructose 6-phosphate. wikipedia.orggenome.jp Research on M1PDH from various sources, such as Aspergillus fumigatus, has demonstrated a strong preference for NADH, with little to no activity observed with NADPH. uniprot.org Therefore, significant NADP-dependent catalysis for the formation of this compound from D-fructose 6-phosphate by this specific enzyme (EC 1.1.1.17) is not a commonly reported physiological pathway.

In contrast to the pathway starting from fructose 6-phosphate, certain organisms, particularly higher plants, utilize an alternative route for this compound synthesis. This pathway begins with a different hexose phosphate, D-mannose 6-phosphate. nih.govnih.gov

In many higher plants, such as celery (Apium graveolens), the synthesis of this compound is catalyzed by NADPH-dependent mannose-6-phosphate (B13060355) reductase (M6PR), also known as mannose-6-phosphate 6-reductase (EC 1.1.1.224). nih.govontosight.aimicrobialtec.comexpasy.org This enzyme is highly specific for both its substrate and its cofactor. nih.govnih.gov

The reaction catalyzed by M6PR is the reduction of D-mannose 6-phosphate to this compound, utilizing NADPH as the electron donor: D-mannose 6-phosphate + NADPH + H⁺ → this compound + NADP⁺ ontosight.aimicrobialtec.comwikipedia.org

Photosynthetic radiolabeling studies in celery have shown that D-mannose 6-phosphate and this compound are among the initial products of photosynthesis. nih.govnih.gov The M6PR enzyme purified from celery leaves showed strict specificity for NADPH, with no detectable activity when NADH was substituted. nih.govnih.govresearchgate.net Furthermore, the enzyme was specific for D-mannose 6-phosphate and showed no activity with fructose 6-phosphate, glucose 6-phosphate, or mannose 1-phosphate. nih.govnih.gov These findings underscore that this pathway is distinct from the M1PDH-catalyzed reaction and is a key route for mannitol biosynthesis in many plants. nih.govresearchgate.net

| Property | Value/Description | Reference |

|---|---|---|

| EC Number | 1.1.1.224 | microbialtec.comexpasy.org |

| Substrates | D-mannose 6-phosphate, NADPH | nih.govnih.gov |

| Products | This compound, NADP⁺ | microbialtec.comwikipedia.org |

| Cofactor Specificity | Highly specific for NADPH; NADH does not substitute. | nih.govnih.govresearchgate.net |

| Substrate Specificity | No activity with fructose 6-phosphate, glucose 6-phosphate, or mannose 1-phosphate. | nih.govnih.gov |

| pH Optimum (Reduction) | 7.5 (with M6P/NADPH) | nih.govnih.gov |

| pH Optimum (Oxidation) | 8.5 (with mannitol 1-phosphate/NADP⁺) | nih.govnih.gov |

| Apparent Km (D-mannose 6-phosphate) | 15.8 mM | nih.govnih.gov |

Role of Mannitol-1-phosphate 5-dehydrogenase (EC 1.1.1.17)

Conversion from D-Mannose 6-phosphate in Select Organisms

Substrate Specificity and Coenzyme Requirements in this compound Biosynthesis

The enzymes responsible for the biosynthesis of this compound exhibit a high degree of specificity for their respective substrates and coenzymes, ensuring the efficiency and regulation of the metabolic pathway.

Mannitol-1-Phosphate Dehydrogenase (MtlD): This enzyme, central to the pathway in many bacteria, fungi, and algae, demonstrates strong substrate specificity. The MtlD from the red alga Caloglossa continua is highly specific for D-fructose 6-phosphate (F6P) and NADH in the reductive reaction, and for this compound and NAD+ in the oxidative direction. nih.gov It shows no reactivity with other sugar phosphates like fructose-1-phosphate, fructose-1,6-bisphosphate, glucose-1-phosphate, glucose-6-phosphate, or mannose-6-phosphate. nih.gov Similarly, the MtlD from Escherichia coli is specific for mannitol-1-phosphate and fructose-6-phosphate (B1210287) as substrates and NAD+/NADH as the cofactor. nih.gov The affinity of the E. coli enzyme for NADH is notably 20-fold higher than for NAD+. nih.gov In the fungus Aspergillus candidus, a NAD-linked mannitol-1-phosphate dehydrogenase has also been identified. nih.gov A novel bifunctional MtlD with an N-terminal phosphatase domain from Acinetobacter baylyi also specifically reduces fructose-6-phosphate. nih.gov

Mannose-6-Phosphate Reductase (M6PR): This enzyme, primarily found in higher plants, also displays strict substrate and coenzyme requirements. The NADPH-dependent M6P reductase purified from celery (Apium graveolens L.) shows no detectable activity with fructose 6-phosphate, glucose 6-phosphate, fructose 1-phosphate, mannose 1-phosphate, mannose, or mannitol. asm.org Furthermore, NADH cannot substitute for NADPH as the coenzyme for this enzyme. asm.org This high specificity ensures that the pathway is tightly controlled and dedicated to mannitol biosynthesis from mannose-6-phosphate in these organisms.

Table 1: Substrate and Coenzyme Specificity of Enzymes in this compound Biosynthesis

| Enzyme | Organism | Substrate(s) | Coenzyme(s) | Notes |

|---|---|---|---|---|

| Mannitol-1-Phosphate Dehydrogenase (MtlD) | Escherichia coli | D-fructose 6-phosphate, this compound | NADH, NAD+ | Affinity for NADH is 20-fold higher than for NAD+. nih.gov |

| Mannitol-1-Phosphate Dehydrogenase (M1PDH) | Caloglossa continua (Red Alga) | D-fructose 6-phosphate, this compound | NADH, NAD+ | Highly specific; no reaction with other tested sugar phosphates. nih.gov |

| Mannose-6-Phosphate Reductase (M6PR) | Apium graveolens L. (Celery) | D-mannose 6-phosphate | NADPH | Highly specific for both substrate and coenzyme; NADH cannot substitute. asm.org |

| Mannitol-1-Phosphate Dehydrogenase (MtlD) | Acinetobacter baylyi | D-fructose 6-phosphate | - | A bifunctional enzyme with an additional phosphatase domain. nih.gov |

| Mannitol-1-Phosphate Dehydrogenase | Aspergillus candidus | D-fructose 6-phosphate | NAD+ | NAD-linked enzyme identified. nih.gov |

Genetic Determinants and Transcriptional Regulation of this compound Biosynthetic Enzymes

The production of this compound is a genetically regulated process, with specific genes encoding the necessary enzymes and complex mechanisms controlling their expression in response to environmental cues and developmental stages.

In many bacteria, the gene encoding mannitol-1-phosphate dehydrogenase is designated as mtlD. scispace.comoup.com In Escherichia coli, the mtlD gene is part of the mtl operon, which also includes mtlA (encoding the mannitol-specific transporter) and mtlR (encoding the mannitol operon repressor). oup.comnih.govasm.org The expression of this operon is inducible by the presence of mannitol. oup.com The MtlR protein acts as a repressor of the operon. nih.govuniprot.org Furthermore, the expression of the E. coli mtl operon is subject to catabolite repression, mediated by the cAMP receptor protein (CRP). The control region of the operon contains five binding sites for the cAMP-CRP complex, highlighting a complex regulatory mechanism. microbiologyresearch.org The interaction between the dephosphorylated form of HPr and MtlR enhances the repression of the operon in the presence of glucose. elsevierpure.com

In Bacillus subtilis, the mtl operon consists of mtlA and mtlD, and its expression is regulated by the mtlR gene product, which is located significantly downstream of the operon. nih.govasm.org Mannitol strongly induces the expression of the mtl operon in this bacterium. asm.org

In the fungus Aspergillus niger, the gene mpdA encodes mannitol-1-phosphate dehydrogenase, and its inactivation halts mannitol biosynthesis in the mycelium. uniprot.org The expression of mpdA is elevated during sporulation, suggesting developmental regulation. The promoter of the mpdA gene contains binding sites for transcription factors associated with development, such as BRLA and ABAA. uniprot.org Similarly, in Aspergillus nidulans, the mpdA gene is crucial for mannitol production in vegetative cells and is involved in sexual development. nih.gov

The introduction of the bacterial mtlD gene into various plants, such as peanut and finger millet, has been shown to confer tolerance to drought and other stresses through the synthesis and accumulation of mannitol. scispace.complos.org This demonstrates the functional conservation of this gene across different kingdoms.

Table 2: Genes and Regulatory Elements in this compound Biosynthesis

| Gene | Encoded Enzyme | Organism | Operon/Regulatory Elements | Regulation |

|---|---|---|---|---|

| mtlD | Mannitol-1-Phosphate Dehydrogenase | Escherichia coli | mtlADR operon | Repressed by MtlR; subject to catabolite repression via cAMP-CRP complex. elsevierpure.comnih.govmicrobiologyresearch.org |

| mtlD | Mannitol-1-Phosphate Dehydrogenase | Bacillus subtilis | mtlAD operon | Regulated by MtlR; induced by mannitol. nih.govasm.org |

| mpdA | Mannitol-1-Phosphate Dehydrogenase | Aspergillus niger | Promoter contains BRLA and ABAA binding sites. | Developmentally regulated, with increased expression during sporulation. uniprot.org |

| mpdA | Mannitol-1-Phosphate Dehydrogenase | Aspergillus nidulans | - | Involved in sexual development and stress resistance. nih.gov |

| mtlD | Mannitol-1-Phosphate Dehydrogenase | Klebsiella pneumoniae | mtlADR operon | Gene organization similar to E. coli. oup.com |

| mtlD | Mannitol-1-Phosphate Dehydrogenase | Lactococcus lactis | Two transcriptional units, one with mtlA-mtlR-mtlF and a separate mtlD. | Subject to carbon catabolite repression; regulated by the transcriptional activator MtlR. nih.gov |

Catabolism and Metabolic Interconversion of D Mannitol 1 Phosphate

Dephosphorylation of D-Mannitol 1-phosphate to D-Mannitol

The conversion of this compound to D-mannitol is a critical step in mannitol (B672) biosynthesis, catalyzed by the enzyme mannitol-1-phosphate phosphatase.

Role of Mannitol-1-phosphate Phosphatase (EC 3.1.3.22)

Mannitol-1-phosphate phosphatase (M1Pase) is a hydrolase that specifically acts on phosphoric monoester bonds. wikipedia.org Its primary function is to catalyze the dephosphorylation of this compound, yielding D-mannitol and an inorganic phosphate (B84403) molecule. frontiersin.org This enzymatic reaction is a key component of the mannitol cycle in many organisms. frontiersin.orgapsnet.org

The enzyme has been identified and characterized in various organisms, including fungi, algae, and bacteria. frontiersin.orgnih.govbiorxiv.org For instance, in the unicellular red alga Dixoniella grisea, M1Pase is one of four key enzymes in the mannitol cycle, which allows the alga to rapidly accumulate or degrade mannitol in response to changes in environmental salinity. tandfonline.com Similarly, in the brown alga Ectocarpus sp., M1Pase is involved in the hydrolysis of this compound to produce mannitol. researchgate.net Some studies have revealed interesting regulatory properties of M1Pase. For example, in the marine red alga Caloglossa continua, the enzyme is inhibited by high concentrations of its product, mannitol, suggesting a feedback regulation mechanism to control mannitol biosynthesis. vliz.be Additionally, in Acinetobacter baylyi, the M1Pase activity is part of a bifunctional enzyme that also possesses mannitol-1-phosphate dehydrogenase activity. nih.govresearchgate.net This bifunctional nature is thought to facilitate an efficient and unidirectional synthesis of mannitol. nih.gov

Unidirectional Nature and Physiological Consequences of this compound Dephosphorylation

The dephosphorylation of this compound by M1Pase is generally considered a unidirectional and irreversible reaction under physiological conditions. tandfonline.com This is because the reverse reaction, the phosphorylation of mannitol to form mannitol 1-phosphate, has not been observed to be catalyzed by this enzyme. tandfonline.com This unidirectionality has significant physiological consequences.

The primary consequence is the establishment of a clear biosynthetic route for mannitol. This ensures that once this compound is formed, it is committed to being converted into mannitol, a stable and important compatible solute. In many organisms, mannitol accumulation is a crucial response to osmotic stress, and the irreversible nature of the final synthetic step helps in maintaining high intracellular concentrations of mannitol. frontiersin.orgvliz.be

Oxidation of this compound to D-Fructose 6-phosphate

The oxidation of this compound represents a key catabolic step, channeling mannitol into central carbon metabolism.

Role of Mannitol-1-phosphate 5-dehydrogenase (Oxidase Activity)

Mannitol-1-phosphate 5-dehydrogenase (M1PDH), classified under EC 1.1.1.17, is an oxidoreductase that catalyzes the reversible interconversion of this compound and D-fructose 6-phosphate. nih.govwikipedia.org The reaction involves the reduction of NAD+ to NADH and a proton. wikipedia.org While the user's query mentions "oxidase activity," this enzyme is a dehydrogenase, utilizing NAD+ as an electron acceptor rather than molecular oxygen.

This enzyme plays a dual role depending on the metabolic needs of the cell. In the direction of D-fructose 6-phosphate reduction, it is the first step in the biosynthesis of mannitol. frontiersin.org Conversely, in the direction of this compound oxidation, it serves to catabolize mannitol, feeding it into the glycolytic pathway via fructose (B13574) 6-phosphate. ebi.ac.uk The gene encoding this enzyme is often denoted as mtlD. usda.govecmdb.ca

Kinetic studies of M1PDH from the fungus Aspergillus fumigatus suggest that under physiological conditions, the enzyme primarily functions as a D-fructose-6-phosphate reductase. nih.gov However, its ability to oxidize this compound is crucial for utilizing mannitol as a carbon source. The enzyme has been characterized from various sources, including bacteria like Lactobacillus plantarum and fungi. usda.gov In A. fumigatus, the enzyme is notably heat-resistant, which is consistent with the role of mannitol in the temperature stress response of this pathogenic fungus. nih.gov

Phosphoenolpyruvate-Dependent Phosphotransferase System (PTS) Mediated this compound Formation and Transport in Prokaryotes

In many bacteria, the uptake of mannitol from the environment is directly coupled to its phosphorylation to this compound through the action of the phosphoenolpyruvate-dependent phosphotransferase system (PTS).

Mechanism of Mannitol Uptake and Concurrent Phosphorylation

The bacterial PTS is a complex, multi-protein system that catalyzes the transport and phosphorylation of numerous carbohydrates. asm.org The energy for this process is derived from phosphoenolpyruvate (B93156) (PEP). genome.jp The mannitol-specific PTS involves a series of phosphoryl group transfers. The phosphoryl group from PEP is first transferred to Enzyme I (EI) and then to a histidine phosphocarrier protein (HPr). genome.jpebi.ac.uk From phospho-HPr, the phosphoryl group is transferred to the mannitol-specific Enzyme II (EIIMtl). ebi.ac.uknih.gov

The EIIMtl is a membrane-bound protein complex that is responsible for both the translocation of mannitol across the cell membrane and its subsequent phosphorylation. ebi.ac.uk EIIMtl is typically composed of three domains: IIA, IIB, and IIC. genome.jpebi.ac.uk The phosphoryl group is sequentially transferred from phospho-HPr to the IIA and then to the IIB domain. ebi.ac.uk The IIC domain forms the transmembrane channel through which mannitol is transported. genome.jpebi.ac.uk As mannitol passes through the channel, the phosphoryl group from the IIB domain is transferred to it, resulting in the release of this compound into the cytoplasm. ebi.ac.ukebi.ac.uk

This mechanism of "vectorial phosphorylation" is highly efficient as it couples the transport of the sugar with its activation for subsequent metabolic pathways. ebi.ac.uk The kinetic mechanism for the mannitol EII has been described as a ping-pong mechanism, where the enzyme reacts with one substrate (phospho-HPr) to form a phosphorylated intermediate, which then reacts with the second substrate (mannitol). nih.gov Once inside the cell, the newly formed this compound can then be oxidized to D-fructose 6-phosphate by mannitol-1-phosphate 5-dehydrogenase, allowing the bacterium to utilize mannitol as a carbon and energy source. ebi.ac.uk

Table of Research Findings on this compound Related Enzymes

| Enzyme | Organism | Key Findings | References |

| Mannitol-1-phosphate Phosphatase (M1Pase) | Dixoniella grisea | Part of the mannitol cycle for osmoregulation; reaction is considered unidirectional. | tandfonline.com |

| Caloglossa continua | Exhibits feedback inhibition by its product, mannitol. | vliz.be | |

| Acinetobacter baylyi | Exists as a bifunctional enzyme with M1PDH activity; activity is Mg²⁺ dependent. | nih.govresearchgate.net | |

| Ectocarpus sp. | Involved in the final step of mannitol biosynthesis. | researchgate.net | |

| Mannitol-1-phosphate 5-dehydrogenase (M1PDH) | Aspergillus fumigatus | Primarily functions as a D-fructose-6-phosphate reductase; enzyme is heat-resistant. | nih.gov |

| Lactobacillus plantarum | The mtlD gene encodes a protein of approximately 42 kDa. | usda.gov | |

| Aspergillus fumigatus | Catalyzes the NAD(H)-dependent interconversion of this compound and D-fructose 6-phosphate. | nih.gov | |

| Mannitol-specific PTS (EIIMtl) | Escherichia coli | Catalyzes mannitol phosphorylation via a ping-pong kinetic mechanism. | nih.gov |

| Enterococcus faecalis | The mtlF gene encodes a mannitol-specific PTS component. | asm.org |

Integration of PTS-Derived this compound into Core Metabolic Pathways

In many bacteria, the uptake of D-mannitol from the environment is mediated by the phosphoenolpyruvate-dependent phosphotransferase system (PTS). metacyc.orgasm.org This transport system concurrently phosphorylates D-mannitol to yield intracellular this compound. metacyc.orgbiorxiv.org

Once formed, this compound is integrated into central metabolism primarily through its conversion to D-fructose 6-phosphate, a key intermediate in glycolysis. metacyc.orgresearchgate.net This reaction is catalyzed by the enzyme mannitol-1-phosphate 5-dehydrogenase (M1PDH), which is an NAD+-dependent oxidoreductase. wikipedia.orgnih.gov The resulting D-fructose 6-phosphate can then enter the glycolytic pathway to generate ATP and precursor metabolites for various cellular functions. metacyc.orgasm.org

The interconversion of this compound and D-fructose 6-phosphate is a reversible reaction, allowing it to function in both catabolic and anabolic pathways. researchgate.net The direction of the reaction is influenced by the cellular redox state (NADH/NAD+ ratio) and the concentration of the respective substrates. nih.gov

Alternative and Specialized this compound Metabolic Routes

Beyond its direct entry into glycolysis, this compound can be channeled into other metabolic pathways, highlighting its versatility in cellular metabolism.

D-Mannitol Phosphorylation Pathways

While the PTS is a primary route for D-mannitol uptake and phosphorylation in many bacteria, alternative pathways exist. In some organisms, D-mannitol can be transported into the cell in its unphosphorylated form. Subsequently, intracellular D-mannitol can be phosphorylated to this compound by a specific kinase, although this is less common than the PTS-mediated mechanism.

Another key enzymatic step in some mannitol metabolic pathways is the dephosphorylation of this compound to D-mannitol, catalyzed by mannitol-1-phosphate phosphatase (M1PPase). nih.govwikipedia.org This reaction is particularly important in organisms that synthesize mannitol as a compatible solute for osmoprotection. nih.govnih.gov The free mannitol can then be acted upon by other enzymes. For instance, mannitol 2-dehydrogenase can convert mannitol to fructose, which is then phosphorylated to fructose 6-phosphate. nih.govcreative-enzymes.com

It is noteworthy that in some bacteria, such as Acinetobacter baylyi, a bifunctional enzyme exists that possesses both mannitol-1-phosphate dehydrogenase and mannitol-1-phosphate phosphatase activities. nih.gov This dual-function enzyme streamlines the conversion of fructose-6-phosphate (B1210287) to mannitol. nih.gov

Novel Pathways for this compound Conversion (e.g., Ribose Biosynthesis in Escherichia coli)

Intriguing research has revealed a novel metabolic fate for this compound in Escherichia coli. nih.govnih.govdntb.gov.ua In a mutant strain of E. coli unable to oxidize this compound to fructose 6-phosphate, it was discovered that this compound can be converted to D-ribose, a crucial component of nucleic acids. nih.govsigmaaldrich.com

Studies using radioactively labeled D-mannitol demonstrated that the carbon atoms from this compound were incorporated into RNA. nih.govnih.gov The distribution of the label in the isolated ribose molecules indicated a complex rearrangement of the carbon skeleton, ruling out a simple decarboxylation of the hexose (B10828440) phosphate. nih.gov This suggests a previously unknown and specific biosynthetic pathway dedicated to the production of ribose from this compound in E. coli. nih.govdntb.gov.uaasm.org

Interactive Data Tables

Enzymes in this compound Metabolism

| Enzyme | EC Number | Reaction | Organism Examples |

| Mannitol-1-phosphate 5-dehydrogenase (M1PDH) | 1.1.1.17 | This compound + NAD+ ⇌ D-fructose 6-phosphate + NADH + H+ | Escherichia coli, Staphylococcus aureus, Aspergillus fumigatus wikipedia.orgnih.govnih.gov |

| Mannitol-1-phosphate phosphatase (M1PPase) | 3.1.3.22 | This compound + H2O → D-mannitol + phosphate | Acinetobacter baylyi, Fungi nih.govwikipedia.org |

| Mannitol 2-dehydrogenase | 1.1.1.67 | D-mannitol + NAD+ ⇌ D-fructose + NADH + H+ | Bacteria, Fungi nih.govcreative-enzymes.com |

| Mannitol-specific PTS | 2.7.1.197 | D-mannitol + phosphoenolpyruvate → this compound + pyruvate | Escherichia coli, Bacillus subtilis metacyc.orgnih.gov |

Key Research Findings on this compound Metabolism

| Finding | Organism | Significance | Reference(s) |

| Integration into Glycolysis | Bacteria | Links mannitol utilization to central carbon metabolism for energy production. | metacyc.orgresearchgate.net |

| Bifunctional Dehydrogenase/Phosphatase | Acinetobacter baylyi | Streamlines the synthesis of mannitol for osmoprotection. | nih.gov |

| Conversion to D-ribose | Escherichia coli | Reveals a novel biosynthetic pathway for a key cellular building block. | nih.govnih.govdntb.gov.ua |

D Mannitol 1 Phosphate Metabolism Across Diverse Organisms

D-Mannitol 1-phosphate in Bacterial Systems

This compound (M1P) is a key intermediate in the bacterial catabolism of mannitol (B672), a six-carbon sugar alcohol. Its metabolism is intricately linked to cellular energetics, stress response, and pathogenesis in various bacterial species.

Organization and Regulation of the Mannitol Operon

In many bacteria, the genes responsible for mannitol utilization are clustered together in a genetic unit known as the mannitol (mtl) operon. The organization and regulation of this operon can vary between different bacterial species, but a general framework is often conserved. The core components of the mannitol operon typically include genes encoding the enzymes for mannitol transport and its initial metabolic conversion.

The mannitol-specific phosphotransferase system (PTS) is responsible for the uptake and concomitant phosphorylation of extracellular mannitol to this compound. This system is typically encoded by genes such as mtlA (encoding the Enzyme IIBC component) and mtlF (encoding the Enzyme IIA component). Following its transport into the cell, this compound is then oxidized to fructose-6-phosphate (B1210287) by the NAD+-dependent enzyme this compound dehydrogenase (M1PDH), which is encoded by the mtlD gene. Fructose-6-phosphate can then enter central glycolytic pathways. researchgate.netnih.govasm.org

Regulation of the mannitol operon is complex, often involving both positive and negative control mechanisms to ensure that the genes for mannitol metabolism are expressed only when mannitol is available and preferred carbon sources are absent. A transcriptional activator, often encoded by a gene such as mtlR, is typically required for the induction of the operon in the presence of mannitol. nih.govnih.gov Additionally, carbon catabolite repression (CCR) plays a significant role, where the presence of a more readily metabolizable sugar like glucose represses the expression of the mannitol operon. nih.gov In some Gram-positive bacteria, the transcriptional activator MtlR can be repressed by phosphorylation by the mannitol-specific PTS component EIIAmtl in the absence of mannitol. nih.gov

For example, in Lactococcus lactis, the mannitol genes are organized into two transcriptional units: an operon containing mtlA, mtlR, and mtlF, and a separately expressed mtlD gene. nih.govresearchgate.net Both transcriptional units have promoters that contain predicted catabolite responsive elements (cre), indicating their regulation by CCR. nih.gov

| Gene | Encoded Protein | Function in Mannitol Metabolism |

| mtlA | Enzyme IIBCmtl | Transports and phosphorylates mannitol to this compound |

| mtlF | Enzyme IIAmtl | Component of the mannitol-specific phosphotransferase system (PTS) |

| mtlD | This compound dehydrogenase (M1PDH) | Oxidizes this compound to fructose-6-phosphate |

| mtlR | Transcriptional Activator | Positively regulates the expression of the mannitol operon |

Contributions to Osmotic and pH Stress Tolerance

The metabolism of this compound plays a crucial role in helping bacteria cope with environmental stresses, particularly osmotic and pH stress. The accumulation of intracellular mannitol, derived from the dephosphorylation of this compound, acts as a compatible solute. Compatible solutes are small organic molecules that can accumulate to high concentrations within the cytoplasm without interfering with cellular processes, thereby helping to maintain turgor pressure in hyperosmotic environments. nih.govasm.orgsemanticscholar.org

In Staphylococcus aureus, this compound dehydrogenase (M1PDH) is essential for the bacterium to withstand high-salt and pH stress. asm.orgnih.gov By regulating the intracellular levels of mannitol, M1PDH helps to prevent osmotic burst. asm.orgnih.gov The reversible conversion of fructose-6-phosphate to this compound by M1PDH allows the cell to modulate its pool of intracellular mannitol in response to changing environmental conditions. researchgate.net This ability to maintain cellular redox and osmotic potential is critical for bacterial adaptation and survival. nih.govresearchgate.net

Research has shown that knockout mutants of the mtlD gene in S. aureus exhibit increased sensitivity to high salt concentrations and extreme pH conditions, confirming the importance of this metabolic pathway in stress tolerance. asm.orgnih.gov

This compound Dehydrogenase as a Potential Antimicrobial Target

The essential role of this compound dehydrogenase (M1PDH) in bacterial stress tolerance and virulence has made it an attractive target for the development of novel antimicrobial agents. asm.orgsemanticscholar.orgasm.orgnih.gov Targeting M1PDH offers an alternative strategy to conventional antibiotics that often target essential cellular machinery like protein or cell wall synthesis. asm.org

Inhibition of M1PDH can lead to the accumulation of the toxic intermediate this compound, causing growth attenuation. researchgate.net Furthermore, disrupting the mannitol pathway can render bacteria more susceptible to host-imposed stresses, such as osmotic and oxidative stress, thereby reducing their ability to survive and cause infection. nih.govasm.orgnih.gov

Studies on Staphylococcus aureus have demonstrated that a knockout of the mtlD gene, which encodes M1PDH, leads to mannitol-dependent cytolysis and reduced virulence. nih.gov A competitive inhibitor of S. aureus M1PDH, dihydrocelastrol (B1670588) (DHCL), has been identified and shown to effectively reduce bacterial cell viability during infection in a mouse model. asm.orgnih.gov These findings strongly support the potential of M1PDH as a target for the development of new antibiotics to combat antimicrobial resistance. asm.orgsemanticscholar.orgasm.orgnih.gov

Metabolism in Specific Bacterial Genera

Staphylococcus aureus: In S. aureus, mannitol metabolism is crucial for both stress adaptation and pathogenesis. The bacterium possesses a mannitol operon, and the enzyme M1PDH plays a key role in converting this compound to fructose-6-phosphate. researchgate.netasm.orgsemanticscholar.org This pathway is vital for withstanding osmotic, pH, and oxidative stress. asm.orgnih.gov Unlike some other bacteria, S. aureus appears to lack a mannitol-2-dehydrogenase, making M1PDH the primary enzyme for the interconversion of fructose-6-phosphate and this compound. asm.org This reliance on M1PDH underscores its importance as a potential drug target in this pathogen. nih.gov

Escherichia coli: E. coli can utilize D-mannitol as a carbon source. Mannitol enters the cell via a specific phosphotransferase system (PTS), resulting in the formation of this compound. asm.org The mtl operon in E. coli includes the genes mtlA, mtlD, and a control gene, mtlC. asm.org The phosphate (B84403) group of this compound in E. coli undergoes rapid turnover and is in equilibrium with inorganic phosphate and the phosphorus of fructose-1,6-bisphosphate. asm.orgdntb.gov.ua Interestingly, this compound is present in E. coli even when grown on other carbon sources in the absence of mannitol, suggesting it may have other metabolic roles. asm.orgdntb.gov.ua

Lactococcus lactis: This bacterium is widely used in the food industry, and its mannitol metabolism has been studied for potential applications in producing mannitol, a sugar alcohol with commercial value. nih.govdtu.dk The organization of the mannitol genes in L. lactis is similar to that in other Gram-positive bacteria, with the genes organized into two transcriptional units. nih.govresearchgate.netdtu.dk By manipulating the regulation of the mannitol operon, particularly by overexpressing the mtlD gene, it is possible to achieve significant mannitol production in L. lactis. nih.gov In some engineered strains deficient in the mannitol transport system, the intermediate this compound can accumulate to high intracellular levels. nih.govresearchgate.net

This compound in Fungal Physiology

In fungi, this compound is a precursor to mannitol, a polyol that plays a significant role in various physiological processes, most notably in protecting the organism from oxidative stress.

Role in Protection Against Oxidative Stress and Reactive Oxygen Species Scavenging

Many fungi synthesize and accumulate mannitol, which acts as a powerful quencher of reactive oxygen species (ROS). nih.govscienceopen.comfao.org The biosynthesis of mannitol in filamentous fungi typically proceeds through the reduction of fructose-6-phosphate to this compound by the enzyme mannitol-1-phosphate dehydrogenase (MPD). nih.govscienceopen.com this compound is then dephosphorylated to mannitol by a phosphatase. nih.govscienceopen.com

The accumulated mannitol serves as a potent antioxidant, protecting fungal cells from the damaging effects of ROS such as hydroxyl radicals. asm.orgnih.gov This is particularly important for pathogenic fungi, as they often encounter an "oxidative burst" from their hosts as a defense mechanism. nih.govnih.gov By secreting mannitol, these fungi can suppress the host's ROS-mediated defenses. nih.govnih.gov

For instance, in the plant pathogenic fungus Alternaria alternata, the production and secretion of mannitol are induced in the presence of host-plant extracts, suggesting a direct role in overcoming plant defenses. nih.gov Similarly, the human fungal pathogen Cryptococcus neoformans produces mannitol to quench ROS generated by neutrophils. nih.gov In Aspergillus niger, conidiospores lacking the ability to synthesize mannitol due to a deleted mpdA gene (encoding mannitol-1-phosphate dehydrogenase) are highly sensitive to oxidative stress. asm.orgnih.gov

The ability of mannitol to scavenge ROS has been demonstrated both in vitro and in vivo, highlighting the critical role of the this compound metabolic pathway in the survival and virulence of many fungal species. nih.govasm.orgnih.gov

| Finding | Organism(s) | Significance |

| Mannitol, derived from this compound, acts as a potent quencher of reactive oxygen species (ROS). | Various fungi, including Alternaria alternata, Cryptococcus neoformans, Aspergillus niger | Protects fungal cells from oxidative damage, particularly during interactions with a host. |

| Deletion of the gene for mannitol-1-phosphate dehydrogenase leads to increased sensitivity to oxidative stress. | Aspergillus niger | Confirms the essential role of the mannitol biosynthesis pathway in stress tolerance. |

| Pathogenic fungi secrete mannitol to suppress host ROS-mediated defenses. | Alternaria alternata, Cryptococcus neoformans | Highlights the importance of this metabolic pathway in fungal virulence. |

Significance in Fungal Morphogenesis and Sporulation

The metabolic pathway culminating in D-mannitol, with this compound as a crucial intermediate, is deeply integrated into the developmental biology of many fungi, particularly in the processes of morphogenesis and sporulation. The synthesis of mannitol via mannitol-1-phosphate dehydrogenase (MPD) is not merely a metabolic sidebar but a developmentally regulated process essential for the formation and viability of reproductive structures.

In the filamentous fungus Aspergillus niger, the gene encoding mannitol-1-phosphate dehydrogenase, mpdA, is expressed more actively in sporulating mycelium, suggesting that mannitol biosynthesis is ramped up during this developmental stage. nih.gov While the absence of this pathway does not affect the initial germination kinetics of spores, it renders them highly susceptible to various environmental stresses. nih.gov This indicates that the accumulation of mannitol, facilitated by the this compound pathway, is critical for the long-term survival and robustness of conidiospores.

Research in the wheat pathogen Stagonospora nodorum provides even more direct evidence for the role of this pathway in sporulation. nih.gov Disruption of the Mpd1 gene, which encodes mannitol-1-phosphate dehydrogenase, leads to a drastic inability of the fungus to sporulate in planta. apsnet.org Further studies creating a double mutant by deleting genes for both mannitol-1-phosphate dehydrogenase and mannitol dehydrogenase resulted in a strain that was almost entirely unable to sporulate when grown on minimal medium. nih.gov This sporulation defect was directly linked to the depletion of intracellular mannitol pools. Significantly, the ability to sporulate could be restored by supplying mannitol externally to the growth medium, confirming that the product of the this compound pathway is a mandatory component for asexual sporulation in this fungus. nih.gov

The requirement for mannitol in completing the life cycle is also observed in other fungi, highlighting a conserved role for this polyol in fungal development. frontiersin.org This essential function underscores the importance of the this compound metabolic route in ensuring fungal propagation and survival.

Involvement in Host-Pathogen Interactions and Fungal Virulence

The synthesis of D-mannitol via the this compound intermediate is a key strategy employed by many pathogenic fungi to successfully infect their hosts and establish disease. nih.govscienceopen.com Mannitol is not just a structural or storage molecule; it is an active agent in the chemical warfare between pathogen and host. nih.govscienceopen.com One of its primary roles in virulence is to counteract the host's oxidative burst, a primary defense mechanism that generates reactive oxygen species (ROS) to kill invading microbes. nih.govfrontiersin.org

Fungal pathogens, including both plant and animal pathogens, secrete mannitol into the host environment. nih.gov This secreted mannitol acts as a powerful antioxidant, quenching the damaging ROS produced by the host, thereby protecting the fungus from oxidative stress and allowing it to survive and proliferate. nih.govfrontiersin.org For instance, the human pathogen Aspergillus fumigatus accumulates significant quantities of intracellular mannitol to bolster its resistance against the host's defense mechanisms. nih.gov Similarly, phytopathogenic fungi like Alternaria alternata and the necrotrophic fungus Botrytis cinerea utilize mannitol to overcome ROS-mediated plant defenses. nih.gov

The critical role of the this compound pathway in virulence is demonstrated by studies on fungal mutants. nih.gov Fungi with a disrupted mannitol-1-phosphate dehydrogenase gene, rendering them unable to synthesize mannitol efficiently, often exhibit reduced pathogenicity. nih.gov For example, mutants of Cladosporium fulvum that cannot produce mannitol are non-pathogenic to their tomato hosts. nih.gov In Stagonospora nodorum, while the primary lesion development is not affected by the disruption of the Mpd1 gene, the mutants are unable to sporulate within the host plant, which is a critical step for the secondary spread of the disease. apsnet.org This suggests that while initial infection may proceed, the this compound pathway is essential for completing the pathogenic life cycle. apsnet.org

Therefore, the ability to synthesize mannitol through the this compound pathway is a significant virulence factor, enabling pathogenic fungi to thwart host defenses and successfully colonize host tissues. nih.govfrontiersin.org

Metabolic Studies in Representative Fungal Species (Aspergillus spp., Stagonospora nodorum, Botrytis cinerea)

Detailed metabolic investigations in several fungal species have elucidated the specific roles and regulation of the this compound pathway, revealing both conserved functions and species-specific nuances.

Aspergillus spp.

In Aspergillus niger, there is a distinct spatial and developmental separation between the synthesis and catabolism of mannitol. Mannitol production occurs predominantly in the vegetative hyphae through the action of mannitol-1-phosphate dehydrogenase (MpdA), the key enzyme converting fructose-6-phosphate to this compound. asm.org Conversely, mannitol utilization is primarily carried out by the enzyme mannitol dehydrogenase (MtdA) in germinating conidiospores. asm.org This spatial segregation indicates that a metabolic "mannitol cycle" does not operate in A. niger and supports the role of mannitol as a storage carbohydrate, synthesized in the mycelium and consumed by the spores during germination. asm.org Studies on Aspergillus candidus also identified a NAD-linked mannitol-1-phosphate dehydrogenase and a specific mannitol-1-phosphatase, confirming the synthesis of mannitol from fructose-6-phosphate via the phosphorylated intermediate. nih.gov In the pathogenic species Aspergillus fumigatus, kinetic studies suggest that mannitol-1-phosphate dehydrogenase (AfM1PDH) primarily functions to reduce D-fructose-6-phosphate, establishing a clear route for mannitol production that is crucial for its stress response and virulence. nih.gov

Stagonospora nodorum

In the wheat pathogen Stagonospora nodorum, the this compound pathway is the primary route for mannitol synthesis and is indispensable for certain stages of its life cycle. nih.gov Genetic disruption of the Mpd1 gene, which codes for mannitol-1-phosphate dehydrogenase, eliminates all detectable activity of this enzyme. apsnet.orgapsnet.org While this mutation does not significantly impact vegetative growth in vitro, it leads to a profound metabolic shift; the mutant strains produce significantly less mannitol and instead accumulate more trehalose. apsnet.orgmurdoch.edu.au The most critical consequence of this disruption is the inability of the fungus to sporulate on the host plant, a key aspect of its pathogenicity. nih.govapsnet.org This demonstrates that mannitol synthesis via this compound is not just for stress protection but is a metabolic requirement for asexual reproduction in the host environment. apsnet.orgmurdoch.edu.au

Botrytis cinerea

Metabolic studies in the necrotrophic plant pathogen Botrytis cinerea have revealed a more complex picture of mannitol metabolism. Targeted deletion of the genes for both mannitol-1-phosphate dehydrogenase (Bcmpd) and mannitol dehydrogenase (Bcmtdh) was performed to elucidate their respective roles. researchgate.netnih.gov In vivo NMR spectroscopy on these mutant strains showed that glucose was primarily metabolized via the BcMPD pathway (involving this compound), whereas fructose (B13574) was metabolized via the BcMTDH pathway. researchgate.netnih.gov Surprisingly, double deletion mutants, lacking both known pathways for mannitol synthesis, were still able to produce mannitol, albeit at lower levels. researchgate.netnih.gov This unexpected finding strongly suggests the existence of at least one additional, previously undescribed pathway for mannitol biosynthesis in B. cinerea. researchgate.netnih.gov These results challenge the classical models of mannitol metabolism and highlight the metabolic flexibility of this important plant pathogen. researchgate.net

This compound in Plant and Algal Metabolism

Biosynthesis and Translocation of Mannitol via this compound Intermediate

In many higher plants and algae, D-mannitol is a primary product of photosynthesis and a major form of translocated carbon. frontiersin.orgekb.eg The biosynthetic pathway involves this compound as a key intermediate, though the initial substrate differs from that in many fungi. nih.govoup.com

In higher plants like celery, mannitol synthesis begins with mannose-6-phosphate (B13060355), which is reduced by a NADPH-dependent mannose-6-phosphate reductase (M6PR) to form this compound. frontiersin.orgnih.gov This intermediate is then dephosphorylated by a mannitol-1-phosphate phosphatase (M1Pase) to yield free mannitol. frontiersin.orgmdpi.com This pathway contrasts with the fungal route that typically starts from fructose-6-phosphate. nih.gov Once synthesized in photosynthetically active "source" tissues, such as leaves, mannitol is loaded into the phloem and transported to "sink" tissues like roots and developing fruits, where it serves as a source of carbon and energy. oup.com

In brown algae, which can accumulate mannitol up to 30% of their dry weight, the biosynthetic pathway is more akin to the fungal system. oup.comvliz.be It involves two main enzymatic steps: the reduction of fructose-6-phosphate to this compound by mannitol-1-phosphate dehydrogenase (M1PDH), followed by the hydrolysis of the phosphate group by mannitol-1-phosphatase (M1Pase) to produce mannitol. oup.comnih.gov Genomic and biochemical studies in the model brown alga Ectocarpus siliculosus have identified the genes for these enzymes and confirmed their role in mannitol production, which is central to the alga's physiology. oup.comnih.gov

Comparative Analysis of this compound Pathways in Photosynthetic Organisms

While the end product, mannitol, serves similar physiological roles across different photosynthetic organisms, the biosynthetic pathways involving the this compound intermediate show notable evolutionary divergence.

A primary distinction lies in the initial substrate used for the synthesis of the phosphorylated intermediate.

Higher Plants : The pathway typically begins with mannose-6-phosphate . This substrate is converted to this compound by the enzyme mannose-6-phosphate reductase (M6PR), which is specifically dependent on the cofactor NADPH. nih.govasm.org

Algae (Brown and Red) and Fungi : In contrast, these organisms predominantly utilize fructose-6-phosphate as the starting material. This is converted to this compound by mannitol-1-phosphate dehydrogenase (M1PDH), an enzyme that generally uses NADH as its cofactor. nih.govoup.comvliz.be

The final step, the dephosphorylation of this compound to mannitol by a specific phosphatase (M1Pase), is a common feature of both pathways. oup.com However, the enzymes themselves can belong to different protein families. For example, the M1Pase in the brown alga Ectocarpus belongs to the haloacid dehalogenase (HAD) phosphatase family and has been shown to be redox-sensitive, a property not observed in M1Pases from other organisms. mdpi.com

These distinct pathways reflect different evolutionary strategies for integrating mannitol production with central carbohydrate metabolism. The plant pathway is closely linked to mannose metabolism, while the algal and fungal pathway is more directly tied to glycolysis via fructose-6-phosphate. This divergence highlights how different lineages have adapted the synthesis of this crucial osmoprotectant to fit their specific metabolic networks.

Enzymology and Advanced Biochemical Characterization of D Mannitol 1 Phosphate Interconverting Enzymes

Mannitol-1-phosphate 5-dehydrogenase (EC 1.1.1.17)

Mannitol-1-phosphate 5-dehydrogenase (M1PDH) is a pivotal enzyme that catalyzes the reversible conversion of D-mannitol 1-phosphate to D-fructose 6-phosphate. ontosight.aiwikipedia.org This reaction is a critical step in both the synthesis and catabolism of mannitol (B672), linking it to the central glycolytic pathway. ontosight.aiasm.org

Detailed Kinetic Analysis and Reaction Mechanisms

The kinetic mechanism of M1PDH has been a subject of detailed investigation. In the human pathogenic fungus Aspergillus fumigatus, steady-state kinetic characterization of the recombinantly produced AfM1PDH revealed that the binding of this compound and its coenzyme, NAD+, is random. nih.gov However, in the reverse reaction, D-fructose 6-phosphate only binds to the enzyme after NADH has already bound. nih.gov For the oxidation of this compound by AfM1PDH, the rate-determining step is hydride transfer, with a catalytic rate constant (kcat) of 10.6 s⁻¹. nih.gov Conversely, product release steps are the rate-limiting factors in the other direction of the reaction. nih.gov

In some bacteria, such as Acinetobacter baylyi, M1PDH exists as a bifunctional enzyme with both dehydrogenase and phosphatase activities. researchgate.netnih.gov This unique structure facilitates the direct conversion of fructose-6-phosphate (B1210287) to mannitol. researchgate.netnih.govpnas.org The catalytic efficiency of this bifunctional enzyme is significantly enhanced by the transient dimerization of the protein, which is promoted under high-salt conditions. pnas.org This dimerization is mediated by a unique helix-loop-helix domain and allows for substrate shuffling between the protomers, ensuring an efficient and unidirectional synthesis of mannitol. pnas.org

Kinetic studies on M1PDH from various sources have provided insights into its physiological role. For instance, free energy profiles for the reaction in A. fumigatus suggest that AfM1PDH primarily functions as a D-fructose-6-phosphate reductase, favoring the synthesis of mannitol. nih.gov In contrast, studies on Pseudomonas fluorescens mannitol 2-dehydrogenase (a related enzyme) indicate an ordered kinetic mechanism where NADH binds before D-fructose. acs.org

| Enzyme Source | Substrate | Coenzyme | Kinetic Mechanism | kcat (s⁻¹) | Rate-Limiting Step |

| Aspergillus fumigatus | This compound | NAD+ | Random binding | 10.6 | Hydride transfer |

| Aspergillus fumigatus | D-fructose 6-phosphate | NADH | Ordered binding (NADH first) | - | Product release |

| Acinetobacter baylyi | Fructose-6-phosphate | NADH | Dimerization-dependent | - | - |

| Pseudomonas fluorescens (M2DH) | D-fructose | NADH | Ordered binding (NADH first) | - | Release of NADH |

Structural Biology and Active Site Characterization (e.g., Crystallography)

The three-dimensional structure of M1PDH has been elucidated for several organisms, providing a molecular basis for its function and substrate specificity. The crystal structure of M1PDH from Staphylococcus aureus (SaM1PDH) was determined at a resolution of 1.7 Å. nih.govasm.org This high-resolution structure, combined with mutation analyses and molecular docking studies, has allowed for the identification of key residues within the active site that are crucial for substrate binding and catalysis. nih.govasm.org

In the bifunctional M1PDH from Acinetobacter baumannii (AbMtlD), crystallographic studies have revealed a dimeric structure. Each protomer consists of a dehydrogenase domain and a phosphatase domain. pnas.org A distinctive helix-loop-helix (HLH) domain facilitates the proper assembly of this dimer. pnas.org This structural arrangement is essential for the enzyme's catalytic efficiency. pnas.org

The active site of M1PDH typically contains a binding pocket for the mannitol-1-phosphate substrate and a separate binding site for the NAD+/NADH coenzyme. In E. coli, the NAD+ binding site is located near the N-terminus of the protein. uniprot.org The catalytic mechanism involves the transfer of a hydride ion from the C2 hydroxyl group of mannitol-1-phosphate to NAD+, forming fructose-6-phosphate and NADH.

Allosteric Regulation and Modulation of Enzyme Activity

The activity of M1PDH can be modulated by various factors, although classical allosteric regulation by pathway end-products is not always observed. In Aspergillus fumigatus, the activity of AfM1PDH is not affected by ATP, ADP, or AMP. nih.gov This suggests that the flux through the mannitol biosynthesis pathway in this organism is not directly controlled by the cellular energy charge at the level of D-fructose 6-phosphate reduction. nih.gov

However, in some bacteria, the bifunctional nature of the enzyme provides an intrinsic regulatory mechanism. The dimerization of the Acinetobacter baylyi MtlD, which is induced by high salt concentrations, significantly increases its catalytic efficiency. researchgate.netpnas.org This represents a form of regulation where the enzyme's activity is directly responsive to the osmotic stress that necessitates mannitol production.

Furthermore, studies have identified competitive inhibitors of M1PDH. For instance, dihydrocelastrol (B1670588) has been identified as a competitive inhibitor of S. aureus M1PDH, binding to the active site and hindering substrate access. asm.orgresearchgate.net

Coenzyme Specificity and Regeneration Cycles

M1PDH is a member of the oxidoreductase family and exhibits a strong preference for NAD+ and NADH as coenzymes for the oxidation of mannitol-1-phosphate and the reduction of fructose-6-phosphate, respectively. ontosight.aiwikipedia.org This specificity is a common feature among mannitol-1-phosphate dehydrogenases from various sources, including bacteria, fungi, and plants. nih.govacs.orguniprot.org The enzyme from Pseudomonas fluorescens shows B-type stereospecificity for hydride transfer from NADH. acs.org

The regeneration of the coenzyme is a critical aspect of sustained mannitol metabolism. In the direction of mannitol synthesis, the consumption of NADH necessitates a robust regeneration system to maintain the cellular redox balance. This is often coupled with other metabolic pathways. For example, in some bacteria, the NADH required for M1PDH activity can be regenerated through glycolysis. Conversely, when M1PDH operates in the direction of mannitol catabolism, the production of NADH contributes to the cellular pool of reducing power.

In biotechnological applications, efficient coenzyme regeneration is paramount for maximizing product yield. Systems have been developed where the regeneration of NADH is coupled to another enzymatic reaction, such as the oxidation of formate (B1220265) to carbon dioxide by formate dehydrogenase. researchgate.net This coupled system allows for the continuous production of mannitol from fructose (B13574). researchgate.net

Mannitol-1-phosphate Phosphatase (EC 3.1.3.22)

Mannitol-1-phosphate phosphatase (M1Pase) catalyzes the final step in mannitol biosynthesis, the dephosphorylation of this compound to produce D-mannitol and inorganic phosphate (B84403). mdpi.comwikipedia.org This irreversible reaction commits the carbon flow towards mannitol accumulation.

Biochemical Properties and Catalytic Mechanism

M1Pases belong to the family of hydrolases, specifically those that act on phosphoric monoester bonds. wikipedia.org Many M1Pases are classified as haloacid dehalogenase (HAD)-like phosphatases. researchgate.netmdpi.com

Biochemical characterization of M1Pases from various organisms has revealed a range of properties. In the brown alga Ectocarpus sp., two M1Pases have been identified, EsM1Pase1 and EsM1Pase2. mdpi.com A notable feature of these enzymes is their redox sensitivity; EsM1Pase1 is only active in the presence of a reducing agent like dithiothreitol (B142953) (DTT). mdpi.com This suggests a potential regulatory mechanism linked to the cellular redox state. The Ectocarpus M1Pases are highly specific for mannitol-1-phosphate. mdpi.com

The optimal pH and temperature for M1Pase activity can vary. For EsM1Pase1, the optimal pH is 7.0, and the highest activity is observed at 30°C. mdpi.com In some bacteria, like Acinetobacter baylyi, the phosphatase activity is part of a bifunctional enzyme with M1PDH and is strictly dependent on the presence of Mg²⁺ ions. researchgate.netnih.gov

The catalytic mechanism of HAD-type phosphatases generally involves a three-step process: nucleophilic attack by an aspartate residue on the phosphorus atom of the substrate, formation of a phospho-enzyme intermediate, and subsequent hydrolysis of this intermediate to release inorganic phosphate.

| Enzyme Source | Enzyme Type | Optimal pH | Optimal Temperature (°C) | Cofactor/Regulator | Substrate Specificity |

| Ectocarpus sp. (EsM1Pase1) | HAD-like phosphatase | 7.0 | 30 | DTT (activator) | Specific for mannitol-1-P |

| Acinetobacter baylyi (MtlD) | Bifunctional enzyme with HAD-like phosphatase domain | - | - | Mg²⁺ (essential) | - |

Purification and Characterization Methodologies

The isolation and study of enzymes that interconvert this compound are crucial for elucidating their structure, function, and regulatory mechanisms. A variety of biochemical techniques are employed to purify these enzymes to homogeneity and to characterize their kinetic and physical properties.

D-mannito-1-phosphate dehydrogenase and D-glucitol-6-phosphate dehydrogenase have been purified to apparent homogeneity, indicating the successful application of purification protocols. asm.org Similarly, mannitol dehydrogenase (NADP+ specific, EC 1.1.1.138) from the fungus Aspergillus parasiticus has been purified from the mycelium. asm.orgnih.gov In higher plants, such as celery (Apium graveolens L.), NADPH-dependent mannose-6-phosphate (B13060355) reductase has been purified to apparent homogeneity, achieving a 68-fold purification with a 22% yield. nih.govresearchgate.net

The purification process for these enzymes often involves a series of chromatographic steps. For instance, the purification of mannitol dehydrogenase from Aspergillus parasiticus involved tracking the enzyme's activity, which peaked at around 84 hours of culture growth. asm.org For recombinant enzymes, such as mannitol-1-phosphate dehydrogenase from Vibrio cholerae expressed in E. coli, purification is often facilitated by affinity tags, like a 6xHis-tag, allowing for purification to homogeneity. koreascience.kr

Once purified, the molecular weight and subunit composition of the enzymes are determined. Mannitol dehydrogenase from Aspergillus parasiticus was found to have a molecular weight of 1.4 x 10^5 and is composed of four subunits of apparently equal size. asm.orgnih.gov The celery mannose-6-phosphate reductase has a monomeric molecular mass of approximately 35 kilodaltons as estimated by SDS-PAGE. nih.govresearchgate.net The recombinant mannitol-1-phosphate dehydrogenase from Vibrio cholerae exists as a monomer with a molecular mass of 42.35 kDa. koreascience.kr

Characterization also involves determining the enzyme's isoelectric point (pI). The major isoform of mannitol dehydrogenase from Aspergillus parasiticus has an apparent isoelectric point of 6.0. asm.org The celery mannose-6-phosphate reductase has a pI of 4.9. nih.govresearchgate.net

Table 1: Purification and Physical Properties of this compound Interconverting Enzymes

| Enzyme | Source Organism | Purification Fold | Yield (%) | Molecular Weight (kDa) | Subunit Composition | Isoelectric Point (pI) |

|---|---|---|---|---|---|---|

| Mannose-6-phosphate Reductase | Apium graveolens (Celery) | 68 | 22 | 35 | Monomer | 4.9 |

| Mannitol Dehydrogenase | Aspergillus parasiticus | - | - | 140 | Tetramer | 6.0 |

| Mannitol-1-phosphate Dehydrogenase | Vibrio cholerae (recombinant) | - | - | 42.35 | Monomer | - |

Mannose-6-phosphate Reductase (EC 1.1.1.224)

Mannose-6-phosphate reductase (M6PR) is a pivotal enzyme in the biosynthesis of mannitol in a variety of organisms, including higher plants and parasitic angiosperms. publish.csiro.aunih.gov This enzyme, also known by other names such as NADPH-dependent mannose 6-phosphate reductase, belongs to the family of oxidoreductases. wikipedia.org Specifically, it is classified under EC 1.1.1.224 and catalyzes the reversible chemical reaction:

This compound + NADP+ ⇌ D-mannose 6-phosphate + NADPH + H+ wikipedia.org

The systematic name for this enzyme class is D-mannitol-1-phosphate:NADP+ 6-oxidoreductase. wikipedia.org M6PR is a member of the aldo-keto reductase (AKR) superfamily, which are typically NAD(P)H-dependent enzymes. conicet.gov.arnih.gov

Enzymatic Characteristics and Role in Mannitol Biosynthesis

The enzymatic properties of mannose-6-phosphate reductase have been extensively studied, particularly in celery, where mannitol is a major photosynthetic product. nih.govresearchgate.netnih.gov The enzyme exhibits a high degree of specificity for its substrates and cofactors.

Substrate and Cofactor Specificity: M6PR from celery demonstrates a strong preference for NADPH as a cofactor; NADH cannot substitute for it. nih.govresearchgate.netconicet.gov.ar There is no detectable activity with other sugar phosphates such as fructose 6-phosphate, glucose 6-phosphate, fructose 1-phosphate, or mannose 1-phosphate, nor with mannose or mannitol itself. nih.govresearchgate.netconicet.gov.ar This high specificity underscores its dedicated role in the mannitol biosynthetic pathway. Similarly, aldose-6-phosphate reductase from apple leaves, a related enzyme, also shows a strict requirement for NADPH over NADH. oup.com

Kinetic Properties: The kinetic parameters of M6PR have been determined for the enzyme from various sources. For the celery enzyme, the apparent Michaelis constant (Km) for mannose 6-phosphate is 15.8 mM. nih.govresearchgate.net In parasitic angiosperms like Striga hermonthica and Orobanche ramosa, the Km value for mannose 6-phosphate is in the range of 5.9–8.6 mM. publish.csiro.au The pH optima for the celery enzyme are 7.5 for the reduction of mannose 6-phosphate and 8.5 for the oxidation of mannitol 1-phosphate. nih.govresearchgate.net The enzyme from parasitic plants has a pH optimum of 7.0–7.5. publish.csiro.au

Role in Mannitol Biosynthesis: Mannose-6-phosphate reductase plays a crucial role in partitioning photoassimilates into mannitol. nih.gov In celery, M6PR is found predominantly in the cytosol of photosynthetically active cells. nih.govoup.com The synthesis of mannitol is closely linked to photosynthetic carbon metabolism, with M6PR being a key enzyme in the assimilation of carbon exported from the chloroplast. nih.gov The reaction catalyzed by M6PR is a critical step in the pathway that converts mannose-6-phosphate to mannitol. researchgate.net This pathway is a significant route for carbon flow in mannitol-synthesizing species. nih.gov The expression of the M6PR gene is under tight transcriptional control and is linked to the development of photosynthetic capacity. nih.govoup.com

Inhibition and Regulation: The activity of M6PR does not appear to be affected by Mg2+, Ca2+, Zn2+, or fructose-2,6-bisphosphate. nih.govresearchgate.net However, a related enzyme, aldose-6-phosphate reductase from peach leaves, is inhibited by various hexose-phosphates and inorganic phosphate. oup.com

Table 2: Kinetic and Enzymatic Properties of Mannose-6-phosphate Reductase

| Source Organism | Km (Mannose 6-phosphate) (mM) | Km (NADPH) | pH Optimum (Reduction) | pH Optimum (Oxidation) | Specific Cofactor |

|---|---|---|---|---|---|

| Apium graveolens (Celery) | 15.8 | - | 7.5 | 8.5 | NADPH |

| Striga hermonthica | 5.9-8.6 | - | 7.0-7.5 | - | NADPH |

| Orobanche ramosa | 5.9-8.6 | - | 7.0-7.5 | - | NADPH |

Genetic and Molecular Research of D Mannitol 1 Phosphate Metabolism

Gene Identification, Cloning, and Expression Studies of D-Mannitol 1-phosphate Pathway Enzymes

The genetic and molecular underpinnings of this compound metabolism have been extensively studied across various organisms, with a primary focus on the enzymes responsible for its synthesis and conversion. Key to this pathway is mannitol-1-phosphate dehydrogenase (MtlD), which catalyzes the reduction of fructose-6-phosphate (B1210287) to this compound.

In the bacterium Vibrio cholerae, the mtlD gene, which encodes for mannitol-1-phosphate dehydrogenase, was identified within a 3.9 kb mannitol (B672) operon. nih.govkoreascience.krnih.gov Researchers successfully cloned the mtlD gene from V. cholerae O395 and expressed it in Escherichia coli as a 6xHis-tagged protein. nih.govkoreascience.krnih.gov The purified recombinant MtlD was found to be a monomer with a molecular mass of 42.35 kDa. nih.govkoreascience.krnih.gov Functional assays revealed that the enzyme effectively reduces fructose (B13574) 6-phosphate (F6P) using NADH as a cofactor, with optimal activity at a pH of 7.5 and a temperature of 37°C. nih.govkoreascience.kr

Similarly, studies in Lactococcus lactis have involved the cloning and overexpression of the mtlD gene from Lactobacillus plantarum. nih.govnih.gov This was a crucial step in metabolic engineering efforts to induce mannitol production in L. lactis, a bacterium that does not naturally produce significant amounts of mannitol. nih.govnih.govwur.nl Overexpression of the heterologous mtlD gene led to a substantial increase in mannitol-1-phosphate dehydrogenase activity in various L. lactis strains. nih.govresearchgate.net

In the context of photosynthetic organisms, research has focused on introducing the this compound pathway into cyanobacteria. In Synechocystis sp. PCC6803, the heterologous expression of mtlD from E. coli and a mannitol-1-phosphatase (m1p) from Eimeria tenella was achieved. nih.govresearchgate.netuva.nl These genes were placed under the control of various promoters to fine-tune their expression levels. nih.gov

Furthermore, a novel approach involved the use of a naturally occurring fusion gene from the marine alga Micromonas pusilla, which encodes both mannitol-1-phosphate dehydrogenase and mannitol-1-phosphatase activities. acs.org This fusion gene was successfully expressed in both E. coli and the cyanobacterium Synechococcus sp. PCC 7002, demonstrating its functionality in heterologous systems. acs.org

The button mushroom, Agaricus bisporus, provides an example from the fungal kingdom, where a cDNA encoding an NADP-dependent mannitol dehydrogenase (MtDH) was cloned and characterized. asm.org While this enzyme directly reduces fructose to mannitol, the study also provides a phylogenetic analysis comparing various mannitol(-1-phosphate) dehydrogenases, highlighting the diversity of these enzymes across different organisms. asm.org

Table 1: Examples of Cloned and Expressed Enzymes in the this compound Pathway

| Gene | Enzyme | Source Organism | Expression Host | Promoter(s) Used | Reference(s) |

| mtlD | Mannitol-1-phosphate dehydrogenase | Vibrio cholerae O395 | Escherichia coli | - | nih.govkoreascience.krnih.gov |

| mtlD | Mannitol-1-phosphate dehydrogenase | Lactobacillus plantarum | Lactococcus lactis | Nisin-inducible | nih.govnih.govwur.nl |

| mtlD | Mannitol-1-phosphate dehydrogenase | Escherichia coli | Synechocystis sp. PCC6803 | Ptrc1, PpsbA2, PnrsB | nih.gov |

| m1p | Mannitol-1-phosphatase | Eimeria tenella | Synechocystis sp. PCC6803 | Ptrc1 | nih.govuva.nl |

| mpusfus | Mannitol-1-phosphate dehydrogenase/phosphatase fusion | Micromonas pusilla | Escherichia coli, Synechococcus sp. PCC 7002 | - | acs.org |

| MtDH | NADP-dependent mannitol dehydrogenase | Agaricus bisporus | - | - | asm.org |

Functional Dissection of this compound Metabolic Genes through Gene Disruption and Knockout Experiments

Gene disruption and knockout experiments have been instrumental in elucidating the precise roles of genes involved in this compound metabolism. By inactivating specific genes, researchers can observe the resulting phenotypic changes and infer the function of the encoded proteins.

In Bacillus subtilis, the disruption of the mtlD gene, which encodes mannitol-1-phosphate dehydrogenase, resulted in the inability of the mutant strain to grow on either mannitol or glucitol as the sole carbon source. nih.gov This finding indicates that MtlD is essential for the assimilation of both of these sugar alcohols in this bacterium. nih.gov Further experiments with insertion mutants of mtlD confirmed this phenotype. nih.gov Interestingly, a mutant with a disruption in mtlA, which encodes the mannitol-specific transporter, could still grow on glucitol, suggesting a complex interplay between the mannitol and glucitol utilization pathways. nih.gov

Studies in Lactococcus lactis have also employed gene knockout strategies. In one study, the mtlF gene, which encodes the enzyme IIA component of the mannitol phosphotransferase system (PTS), was knocked out. nih.govresearchgate.net This led to an enhanced expression from the promoters of the two transcriptional units of the mannitol operon, providing evidence for a regulatory mechanism where the transcriptional activator MtlR is repressed by phosphorylation by MtlF. nih.govresearchgate.net

In the pathogenic bacterium Staphylococcus aureus, knockout of the mtlD gene was performed to investigate the role of mannitol metabolism in the organism's viability and virulence. asm.org The resulting mtlD knockout strain showed a reduced ability to synthesize or consume mannitol. asm.org This functional impairment was linked to the bacterium's ability to cope with environmental stresses.

Table 2: Phenotypic Effects of Gene Disruption in the this compound Pathway

| Gene Disrupted | Organism | Phenotypic Effect | Reference(s) |

| mtlD | Bacillus subtilis | Inability to grow on mannitol or glucitol. | nih.gov |

| mtlA | Bacillus subtilis | Inability to grow on mannitol, but retained ability to grow on glucitol. | nih.gov |

| mtlF | Lactococcus lactis | Enhanced expression from the mannitol operon promoters. | nih.govresearchgate.net |

| mtlD | Staphylococcus aureus | Reduced ability to synthesize or consume mannitol. | asm.org |

Transcriptional and Post-Transcriptional Regulation of this compound-Associated Genes

The expression of genes involved in this compound metabolism is tightly controlled at both the transcriptional and post-transcriptional levels to ensure that the pathway is activated only when needed.

In Lactococcus lactis, the genes for mannitol metabolism are organized into two transcriptional units: an operon containing mtlA, mtlR (a transcriptional activator), and mtlF, and a separately expressed mtlD gene. nih.govresearchgate.net The expression of both units is subject to carbon catabolite repression, a mechanism that prevents the utilization of alternative carbon sources when a preferred one, like glucose, is available. nih.gov This repression is relieved when the cells enter the stationary phase of growth. nih.gov The transcriptional activator MtlR plays a crucial role, and its activity is modulated by phosphorylation by the PTS component MtlF. nih.govresearchgate.net

In Vibrio cholerae, the mtlADR operon, which includes the gene for mannitol-1-phosphate dehydrogenase, is regulated by several factors. The ferric uptake regulator (Fur) has been shown to bind to the promoter region of this operon and repress its transcription, interestingly, in an iron-independent manner when mannitol is present. nih.govresearchgate.net The cyclic AMP receptor protein (CRP)-cAMP complex is another key regulator, acting as a strict activator of the mtl operon. besjournal.com It has been found that there are multiple CRP binding sites within the promoter region, which collectively contribute to the strong activation of the operon. besjournal.com

In Staphylococcus aureus, the expression of mtlD is induced in the presence of mannitol. asm.org Transcriptional analysis suggests that mtlD is co-transcribed with other genes in the mtl operon, including those for the PTS components (mtlA and mtlF) and the regulator (mtlR). asm.org

While specific post-transcriptional regulation of this compound metabolism is less documented, in Vibrio cholerae, a cis-acting small RNA named MtlS has been identified to post-transcriptionally downregulate the expression of mtlA, the mannitol transporter gene. researchgate.net This adds another layer of control to the mannitol utilization pathway.

Metabolic Engineering and Synthetic Biology Applications for this compound

The this compound pathway is a prime target for metabolic engineering and synthetic biology approaches aimed at the microbial production of D-mannitol, a valuable sugar alcohol.

Strategies for Enhancing D-Mannitol Production via Modulation of this compound Pathways